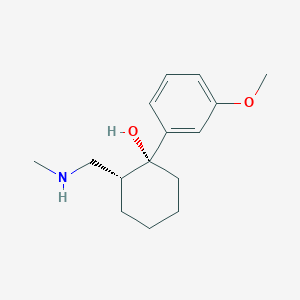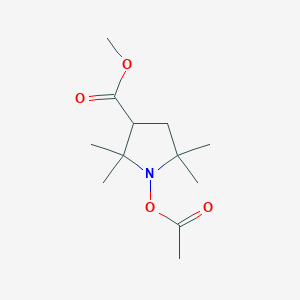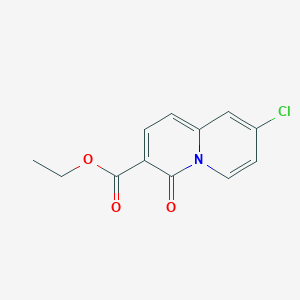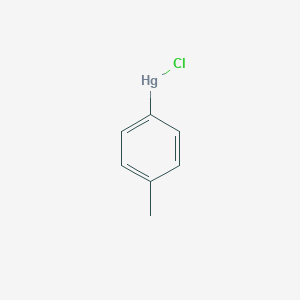
p-Tolylmercuric chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Tolylmercuric chloride: is an organomercury compound with the chemical formula C₇H₇ClHg (4-methylphenyl)mercury chloride . This compound is characterized by the presence of a mercury atom bonded to a p-tolyl group (a benzene ring with a methyl group at the para position) and a chlorine atom. It is a white solid that is highly toxic and has been used in various scientific research applications .
Aplicaciones Científicas De Investigación
Chemistry: : p-Tolylmercuric chloride is used as a reagent in organic synthesis and as a precursor for other organomercury compounds .
Biology and Medicine: : This compound is used to study the effects of mercury on mammalian neurons due to its potent neurotoxic properties .
Industry: : this compound has been used in agriculture for controlling seed-borne diseases of cereals .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From p-toluenesulfinic acid and mercuric chloride: This method involves the reaction of p-toluenesulfinic acid with mercuric chloride in boiling water.
From p-toluenesulfonyl chloride and diphenylmercury: This reaction occurs at 120°C and produces p-tolylmercuric chloride.
From p-tolylboric acid and mercuric chloride: This method involves the reaction of p-tolylboric acid with mercuric chloride.
Direct mercuration of toluene with mercuric acetate: This method involves the direct reaction of toluene with mercuric acetate.
Industrial Production Methods: Industrial production methods for p-tolylmercury chloride typically involve large-scale reactions similar to the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
- p-Tolylmercuric chloride can undergo oxidation reactions, although specific details on the conditions and products are not widely documented.
Reduction: This compound can be reduced to form metallic mercury and p-tolyl derivatives.
Substitution: This compound can undergo substitution reactions where the chlorine atom is replaced by other groups such as selenocyanate .Common Reagents and Conditions:
Reduction: Common reducing agents include hydrazine hydrate and sodium carbonate.
Substitution: Potassium selenocyanate in acetone is used for substitution reactions.
Major Products Formed:
Reduction: Metallic mercury and p-tolyl derivatives.
Substitution: p-Tolylmercury selenocyanate and other substituted derivatives .Mecanismo De Acción
The mechanism of action of p-tolylmercury chloride involves its interaction with cellular components, leading to toxicity. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular damage. It is particularly toxic to neurons, where it can interfere with normal cellular processes and lead to neurotoxicity .
Comparación Con Compuestos Similares
Phenylmercury chloride: Similar in structure but with a phenyl group instead of a p-tolyl group.
p-Tolylmercury selenocyanate: A derivative of p-tolylmercury chloride where the chlorine atom is replaced by a selenocyanate group.
Mercuric chloride: Contains mercury bonded to two chlorine atoms, lacking the organic p-tolyl group.
Uniqueness: p-Tolylmercuric chloride is unique due to the presence of the p-tolyl group, which imparts specific chemical properties and reactivity. Its ability to undergo substitution reactions to form various derivatives makes it a valuable compound in synthetic chemistry .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of p-Tolylmercury chloride can be achieved by reacting p-Tolylmercury oxide with hydrochloric acid.", "Starting Materials": ["p-Tolylmercury oxide", "hydrochloric acid"], "Reaction": [ "Add p-Tolylmercury oxide to a round bottom flask", "Add hydrochloric acid to the flask slowly while stirring", "Heat the mixture under reflux for several hours", "Cool the mixture to room temperature", "Filter the mixture to remove any solids", "Add diethyl ether to the filtrate to precipitate the p-Tolylmercury chloride", "Collect the precipitate by filtration and wash with diethyl ether", "Dry the product under vacuum" ] } | |
Número CAS |
539-43-5 |
Fórmula molecular |
C7H7ClHg |
Peso molecular |
327.17 g/mol |
Nombre IUPAC |
(4-methylphenyl)mercury(1+);chloride |
InChI |
InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q;;+1/p-1 |
Clave InChI |
PWIXOHDPHIQCLY-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)[Hg]Cl |
SMILES canónico |
CC1=CC=C(C=C1)[Hg+].[Cl-] |
| 539-43-5 | |
Pictogramas |
Acute Toxic; Health Hazard; Environmental Hazard |
Sinónimos |
Chloro(4-methylphenyl)mercury; p-Tolylmercury Chloride; (p-Methylphenyl)Mercuric Chloride; p-Chloromercuriotoluene; p-Methylphenylmercury Chloride; NSC 36721; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


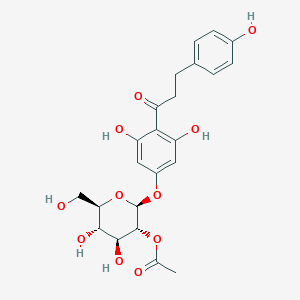
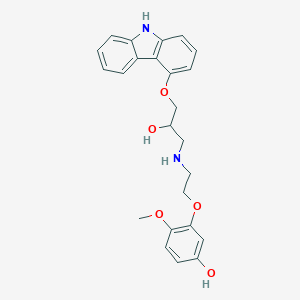
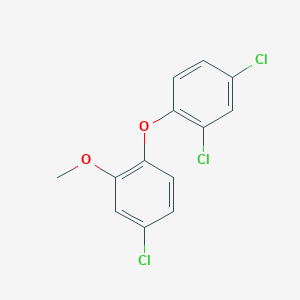
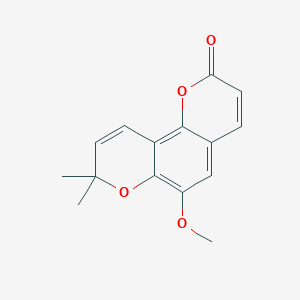

![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)

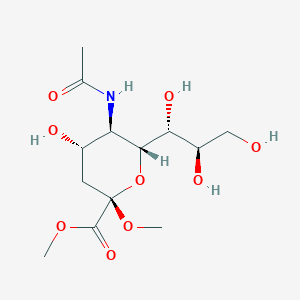
![2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride](/img/structure/B15720.png)
